N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide is a chemical compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives. This compound has garnered attention due to its promising pharmacological properties, including anti-cancer and anti-microbial activities .
Preparation Methods
The synthesis of N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The process begins with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 4-chlorophenyl isothiocyanate in the presence of a base such as triethylamine to yield the desired compound . The reaction conditions are generally mild, and the yields range from moderate to excellent (56–85%) .
Chemical Reactions Analysis
N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide has been extensively studied for its scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It achieves this by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway . Additionally, the compound’s anti-microbial activity is attributed to its ability to disrupt the cell membrane integrity of microbial cells, leading to cell lysis and death .
Comparison with Similar Compounds
N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound has a bromine atom instead of chlorine and exhibits similar pharmacological properties.
N-(4-nitrophenyl)carbamothioyl]furan-2-carboxamide: This derivative contains a nitro group and shows enhanced anti-microbial activity.
N-(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide: This compound has a sulfonamide group and is known for its potent anti-inflammatory properties.
This compound stands out due to its balanced profile of anti-cancer and anti-microbial activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPPVIICILSBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352425 |
Source
|
Record name | N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-74-3 |
Source
|
Record name | N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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